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For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor

that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The

PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and

metabolism, and its aberrant activation is a frequent event in many human cancers. As a key

node in this pathway, AKT is a rational target for anticancer therapy. This technical guide

provides a comprehensive overview of the preclinical toxicology studies conducted on (R)-
Capivasertib to support its clinical development. The following sections detail the findings from

single-dose and repeat-dose toxicity studies, safety pharmacology assessments, genotoxicity,

reproductive toxicology, and carcinogenicity evaluations.

Data Presentation
The following tables summarize the quantitative data from key preclinical toxicology studies of

(R)-Capivasertib.

Table 1: Single-Dose Toxicity Studies
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Species
Route of
Administration

Dose Levels Key Findings

Rat Oral Up to 150 mg/kg

Reduction in

spontaneous activity

and touch response at

100 and 150 mg/kg.

No effects on

respiratory

parameters.[1]

Dog Oral 5, 30, and 40 mg/kg

Decreased heart rate,

peak decreases in

systolic and diastolic

blood pressure,

sustained

prolongation of QTc,

and increases in

LVdP/dt+. Elevation of

glucose and insulin

levels.[1]

Table 2: Repeat-Dose Toxicity Studies
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Species Duration
Route of
Administrat
ion

Dose
Levels

Key
Findings

No
Observed
Adverse
Effect Level
(NOAEL)

Rat
Up to 6

months
Oral

Up to 100

mg/kg

(males), 150

mg/kg

(females)

On-target

effects

related to

AKT

inhibition:

increased

blood glucose

and insulin,

increased

plasma

fructosamine,

glycosylated

hemoglobin,

liver

hypertrophy

with glycogen

accumulation,

and

pancreatic

islet cell

hypertrophy/h

yperplasia.

Decreased

body weight

and food

consumption.

[1]

Not explicitly

stated in the

provided

search

results.

Dog Up to 9

months

Oral Up to 30

mg/kg

On-target

effects:

increased

blood glucose

Not explicitly

stated in the

provided
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and insulin,

glycosylated

hemoglobin,

liver

hypertrophy

with glycogen

accumulation,

pancreatic

islet cell

hypertrophy/h

yperplasia or

vacuolation,

and

glucosuria.

Decreased

body weight

and food

consumption.

Cardiovascul

ar changes:

decreased

systolic left

ventricular

diameter,

increased

ejection and

shortening

fractions,

decreased

cardiac

output (at ≥

10 mg/kg),

and

increased

QTc (at 30

mg/kg).[1]

search

results.
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Table 3: Genotoxicity Studies
Assay System

Concentration/Dos
e

Results

In vivo Micronucleus

Assay
Rat Bone Marrow 150 mg/kg/day

Genotoxic (positive for

micronuclei induction)

Finding: Capivasertib was genotoxic in the in vivo rat bone marrow micronucleus assay through

an aneugenic mechanism.[1]

Table 4: Reproductive Toxicology Studies
Study Type Species Dose Levels Key Findings

Embryo-Fetal

Development
Rat Not specified

At exposures 0.7

times the human

exposure at the

recommended dose,

Capivasertib caused

embryo-fetal mortality

and reduced fetal

weights.

Experimental Protocols
Repeat-Dose Oral Toxicity Studies (Rat and Dog)
Based on standard OECD guidelines for repeated dose oral toxicity studies (OECD 408), the

methodologies for the rat and dog studies likely involved the following:

Animals: Young adult rats and beagle dogs were used. Animals were housed in controlled

environmental conditions with access to standard diet and water.

Dosing: (R)-Capivasertib was administered orally once daily.

Dose Groups: Multiple dose groups, including a control group receiving the vehicle and at

least three dose levels of Capivasertib, were used to establish a dose-response relationship.
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Observations: Daily clinical observations, weekly body weight and food consumption

measurements were recorded.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis were performed at specified

intervals.

Pathology: At the end of the study, a full necropsy was performed on all animals. Organ

weights were recorded, and a comprehensive set of tissues was collected and processed for

histopathological examination.

Safety Pharmacology Studies
Cardiovascular Safety in Dogs:

Model: Conscious telemetered beagle dogs.

Parameters Measured: Continuous monitoring of electrocardiogram (ECG) for heart rate

and rhythm, blood pressure (systolic, diastolic, mean arterial), and left ventricular

pressure.

Procedure: Following a baseline recording period, a single oral dose of (R)-Capivasertib
was administered. Cardiovascular parameters were monitored continuously for a defined

period post-dose.

Central Nervous System (CNS) and Respiratory Safety in Rats:

CNS Assessment: A functional observational battery was likely used to assess behavioral

and neurological changes, including spontaneous activity and response to stimuli.

Respiratory Assessment: Whole-body plethysmography was likely used to measure

respiratory rate and tidal volume.

Procedure: Following administration of (R)-Capivasertib, animals were observed at

specified time points for any changes in CNS function or respiratory parameters compared

to a control group.

In Vivo Micronucleus Assay (Rat)
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Following standard protocols such as OECD 474, the in vivo micronucleus assay would have

been conducted as follows:

Animals: Male and/or female rats were used.

Dosing: Animals were administered (R)-Capivasertib, likely via oral gavage, at multiple dose

levels, including a maximum tolerated dose. A positive control (a known mutagen) and a

vehicle control were also included.

Sample Collection: Bone marrow was collected at appropriate time points after the last dose.

Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated

polychromatic erythrocytes (MN-PCEs) was determined by microscopic analysis. The ratio of

polychromatic to normochromatic erythrocytes was also calculated as a measure of

cytotoxicity.

Embryo-Fetal Development Study (Rat)
Based on OECD guideline 414 for prenatal developmental toxicity studies, the methodology

would have included:

Animals: Pregnant female rats were used.

Dosing: (R)-Capivasertib was administered orally during the period of organogenesis.

Maternal Observations: Dams were monitored for clinical signs, body weight, and food

consumption.

Fetal Evaluation: Near the end of gestation, dams were euthanized, and the uterus was

examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were

weighed, sexed, and examined for external, visceral, and skeletal malformations and

variations.

Signaling Pathways and Experimental Workflows
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Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of (R)-
Capivasertib.
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Caption: A typical workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion
The preclinical toxicology profile of (R)-Capivasertib has been characterized in a series of in

vitro and in vivo studies. The primary toxicities observed are on-target pharmacological effects

related to the inhibition of the PI3K/AKT/mTOR pathway, most notably hyperglycemia.

Cardiovascular effects, including changes in heart rate, blood pressure, and QTc interval, were

observed in dogs at clinically relevant exposures. (R)-Capivasertib was genotoxic in an in vivo

rat micronucleus assay via an aneugenic mechanism. In reproductive toxicology studies, (R)-
Capivasertib demonstrated the potential for embryo-fetal toxicity in rats. Carcinogenicity

studies have not been conducted, which is typical for oncology drugs intended for the treatment

of advanced cancer. These preclinical findings have been instrumental in guiding the clinical

development of (R)-Capivasertib, including the establishment of starting doses, dose-

escalation schemes, and safety monitoring plans in human trials. The manageable safety
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profile in preclinical studies, in conjunction with its potent anti-tumor activity, has supported the

continued investigation of (R)-Capivasertib as a promising targeted therapy for various

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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